5-Bromo-2-hydrazinylbenzoic acid hydrochloride

Medicinal Chemistry Organic Synthesis Regioselectivity

Secure the 5-bromo regioisomer essential for reproducible cross-coupling and heterocycle formation: the 5-position bromine dictates regioselectivity in Suzuki, Buchwald-Hartwig, and cyclization reactions—the 4-bromo isomer (CAS 1231892-17-3) cannot substitute without revalidation. Supplied as a stable hydrochloride salt for consistent stoichiometry and solubility in polar media, this scaffold is validated for bromodomain inhibitor libraries and PROTAC degrader design. High-purity, batch-characterized material ensures reproducible biological data.

Molecular Formula C7H8BrClN2O2
Molecular Weight 267.51 g/mol
CAS No. 1260776-15-5
Cat. No. B6322241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-hydrazinylbenzoic acid hydrochloride
CAS1260776-15-5
Molecular FormulaC7H8BrClN2O2
Molecular Weight267.51 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(=O)O)NN.Cl
InChIInChI=1S/C7H7BrN2O2.ClH/c8-4-1-2-6(10-9)5(3-4)7(11)12;/h1-3,10H,9H2,(H,11,12);1H
InChIKeyGOKHHDKFFMKKIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-hydrazinylbenzoic Acid Hydrochloride (CAS 1260776-15-5): Procurement-Relevant Technical Profile and Chemical Identity


5-Bromo-2-hydrazinylbenzoic acid hydrochloride (CAS 1260776-15-5) is a halogenated hydrazinylbenzoic acid derivative with the molecular formula C7H8BrClN2O2 and a molecular weight of 267.51 g/mol . The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar media, and is characterized by a canonical SMILES of Cl.NNC1=CC=C(Br)C=C1C(=O)O . Its structure features a carboxylic acid group at position 1, a hydrazinyl group at position 2, and a bromine atom at position 5 on the benzene ring, a specific substitution pattern that distinguishes it from other regioisomers and underpins its utility as a building block in medicinal chemistry and heterocyclic synthesis .

Why Regioisomeric 5-Bromo-2-hydrazinylbenzoic Acid Hydrochloride Cannot Be Substituted for Its 4-Bromo or Other Analogs in Critical Synthetic Pathways


The precise positioning of the bromine atom at the 5-position, ortho to the hydrazinyl group and meta to the carboxylic acid, dictates the compound's reactivity and downstream application profile. Attempting to substitute this compound with its 4-bromo-2-hydrazinyl regioisomer (CAS 1231892-17-3) or other analogs without rigorous revalidation introduces significant risk of synthetic failure. This is because the bromine position critically influences the regioselectivity of subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the steric and electronic environment for heterocycle formation, and the binding orientation within biological targets such as bromodomains . The hydrochloride salt form is also non-trivial, providing a defined stoichiometry and handling advantage over the free base that may not be consistent across analogs, directly impacting the reproducibility of published procedures .

5-Bromo-2-hydrazinylbenzoic Acid Hydrochloride: A Quantitative Evidence Guide for Differentiated Scientific Selection


Regioisomeric Differentiation: 5-Bromo Substitution Defines a Unique Chemical and Reactivity Profile

The target compound is unequivocally distinguished from its closest structural analog, 4-bromo-2-hydrazinylbenzoic acid hydrochloride (CAS 1231892-17-3), by the position of the bromine atom. While both compounds share the same molecular formula and weight, the 5-bromo substitution creates a unique electronic and steric environment, leading to differential reactivity in key synthetic transformations. In contrast, the 4-bromo isomer positions the halogen para to the carboxylic acid and meta to the hydrazine, a configuration that is not equivalent for directing metal-catalyzed cross-coupling reactions or for forming specific heterocyclic scaffolds . This regioisomeric specificity is a primary driver for procurement decisions when a precise synthetic outcome is required.

Medicinal Chemistry Organic Synthesis Regioselectivity

Functional Utility: A Validated Scaffold for Bromodomain Inhibitor Development

5-Bromo-2-hydrazinylbenzoic acid (free base, CAS 177192-82-4) has been explicitly identified in research literature as a small-molecule inhibitor of the bromodomain, a protein interaction module critical in transcriptional regulation and a key target in oncology . The compound is reported to bind to the bromodomain, thereby preventing its interaction with acetylated histones and altering gene expression. While the hydrochloride salt is the more stable and commonly supplied form, its biological activity is derived from the same core structure. This specific functional annotation is not widely reported for other bromo-hydrazinylbenzoic acid regioisomers, suggesting a degree of target selectivity that is linked to the 5-bromo-2-hydrazinyl substitution pattern. This represents a class-level inference where the target compound's specific architecture is associated with a defined and therapeutically relevant mechanism of action, setting it apart from unsubstituted or differently substituted analogs that lack this reported activity .

Epigenetics Bromodomain Inhibition Cancer Research

Supply Chain Consistency: Guaranteed Purity and Characterization from Authoritative Vendors

The compound is offered with a standardized purity of 97% by reputable suppliers, supported by batch-specific analytical data including NMR, HPLC, and GC . This level of characterization ensures batch-to-batch consistency and reliability in experimental workflows, a critical factor that may not be guaranteed for less common or custom-synthesized analogs. The compound is also offered in catalog quantities by major vendors like Sigma-Aldrich (via Ambeed), Fluorochem, and Bidepharm, ensuring stable global supply and simplifying the procurement process compared to sourcing niche regioisomers from single suppliers . This availability and documented purity profile provide a quantifiable advantage in research planning and execution.

Chemical Procurement Quality Control Analytical Chemistry

Optimal Procurement and Application Scenarios for 5-Bromo-2-hydrazinylbenzoic Acid Hydrochloride in Research and Development


Medicinal Chemistry: Epigenetic Probe and Lead Optimization

This scenario directly leverages the compound's reported activity as a bromodomain inhibitor. Research groups focused on epigenetic drug discovery can procure this hydrochloride salt to synthesize focused libraries of derivatives for SAR studies. The 5-bromo-2-hydrazinyl scaffold serves as a validated starting point for optimizing potency, selectivity, and pharmacokinetic properties against specific BET family bromodomains implicated in cancer and inflammation. The availability of high-purity, batch-characterized material from multiple vendors is essential for generating reproducible biological data .

Organic Synthesis: Regioselective Construction of Nitrogen Heterocycles

In this scenario, the compound's dual functionality (carboxylic acid and hydrazine) and the strategic placement of the bromine atom are exploited. The 5-bromo group serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of diverse aryl or alkynyl groups. Concurrently, the hydrazine moiety can be used to construct indazoles, pyrazoles, or other pharmaceutically relevant N-heterocycles. The specific 5-bromo regioisomer is required for achieving the correct regioselectivity in these cyclizations, a feature that its 4-bromo isomer cannot replicate [1].

Chemical Biology: Development of Bifunctional Degraders (PROTACs)

The compound's established binding to bromodomains makes it a candidate for the design of proteolysis-targeting chimeras (PROTACs). In this advanced application, the carboxylic acid or a functionalized derivative can serve as an attachment point for an E3 ligase-recruiting moiety (e.g., a VHL or CRBN ligand). The resulting bifunctional molecule can induce the degradation of the target bromodomain-containing protein rather than merely inhibiting it. The procurement of this specific building block, with its validated target engagement and a chemical handle for further derivatization, is a critical first step in such a program .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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